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molecular formula C9H13NO3S B2395919 N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide CAS No. 152122-39-9

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide

Cat. No. B2395919
M. Wt: 215.27
InChI Key: AHHRCIULQHVNCK-UHFFFAOYSA-N
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Patent
US06645989B2

Procedure details

To a mixture of methyl 4-[(methanesulfonamido)methyl]benzoate (3.6 g, 15 mmol) in THF (150 mL) was added LiAlH4 (1 M in THF, 30 mL, 30 mmol). The reaction mixture was stirred at rt for 1 h and poured into 10% MeOH/CHCl3 containing silica gel. The solids were removed by filtration, washed with 10% MeOH/CHCl3 and the combined washings were evaporated to yield the title compound as a white solid (2.6 g, 80%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11](OC)=[O:12])=[CH:9][CH:8]=1)(=[O:4])=[O:3].[H-].[H-].[H-].[H-].[Li+].[Al+3].CO.C(Cl)(Cl)Cl>C1COCC1>[CH3:1][S:2]([NH:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1)(=[O:4])=[O:3] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CS(=O)(=O)NCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing silica gel
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with 10% MeOH/CHCl3
CUSTOM
Type
CUSTOM
Details
the combined washings were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)NCC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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